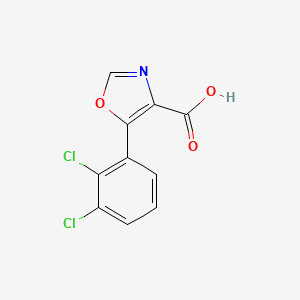

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid

Description

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid (CAS: 951885-34-0) is a heterocyclic compound featuring an oxazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a 2,3-dichlorophenyl ring. The dichlorophenyl moiety enhances lipophilicity, while the carboxylic acid group enables salt formation or coordination with metal ions, broadening its applicability in drug design and catalysis.

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-3-1-2-5(7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDACSDCBQKSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650055 | |

| Record name | 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-34-0 | |

| Record name | 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dichlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted phenyl oxazole derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and the dichlorophenyl group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Oxazole-Based Derivatives

The following table summarizes key oxazole analogs and their properties:

| Compound Name | CAS Number | Substituents (Oxazole Ring) | Purity (%) | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid | 951885-34-0 | 4-COOH, 5-(2,3-Cl₂Ph) | 97 | 286.09 | High acidity, strong electron withdrawal |

| 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid | 255876-52-9 | 4-COOH, 5-(2,4-Cl₂Ph) | 97 | 286.09 | Altered Cl substitution; reduced steric hindrance |

| (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol | 957062-73-6 | 4-CH₂OH, 5-(2,4-Cl₂Ph) | 96 | 258.09 | Hydrophilic alcohol group; lower acidity |

Key Findings :

- Functional Group: Replacing the carboxylic acid (HC-6237) with a methanol group (HC-6368) reduces acidity and hydrogen-bonding capacity, impacting solubility and reactivity in synthetic pathways .

Isoxazole Analog: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

This compound (CAS: 3919-76-4) differs in:

- Ring Structure : Isoxazole (oxygen and nitrogen adjacent) vs. oxazole (nitrogen and sulfur separated). Isoxazole rings exhibit higher aromatic stability but reduced dipole moments.

- Substituents : 2,6-dichlorophenyl and 5-methyl groups. The methyl group enhances lipophilicity, while the 2,6-Cl arrangement creates a linear steric profile distinct from 2,3-Cl substitution in HC-6237 .

Implications : The isoxazole derivative may exhibit altered metabolic stability and receptor selectivity compared to oxazole-based analogs.

Tetrazole Derivative: A-438079

A-438079 (3-[[5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine) shares the 2,3-dichlorophenyl group but replaces oxazole with a tetrazole ring. Key differences:

- Acidity : Tetrazoles (pKa ~4.9) are more acidic than oxazole-4-carboxylic acids (pKa ~2.5–3.0), enhancing ionic interactions in physiological environments.

Spectroscopic and Electronic Properties

Density Functional Theory (DFT) studies on similar compounds reveal:

- UV-Vis Absorption : Electron-withdrawing groups (e.g., Cl, COOH) redshift absorption maxima. The 2,3-Cl substitution in HC-6237 likely induces a larger bathochromic shift compared to 2,4-Cl analogs .

- NMR Chemical Shifts: The deshielding effect of the carboxylic acid in HC-6237 results in distinct ¹³C NMR signals (~170 ppm for COOH) versus methanol-substituted analogs (~60 ppm for CH₂OH) .

Biological Activity

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid (CAS No. 951885-34-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid features a dichlorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid. This structural configuration is essential for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular processes. For instance, studies indicate its potential as an inhibitor of carbonic anhydrases, which are involved in pH regulation and bicarbonate transport.

- Anticancer Activity : Preliminary research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .

In Vitro Studies

- Cytotoxicity : In vitro studies have demonstrated that 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid possesses significant cytotoxic activity against several cancer cell lines, including:

- Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. Western blot analyses indicated increased levels of apoptotic markers such as cleaved caspase-3 and p53 activation in treated cells .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of this compound by modifying various substituents on the oxazole ring. These modifications have been linked to changes in biological potency, suggesting that specific structural features are crucial for enhancing its anticancer properties .

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid against human leukemia cell lines demonstrated that the compound not only inhibited cell growth but also triggered apoptotic pathways. The findings highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

Another investigation evaluated the compound's inhibitory effects on carbonic anhydrases. The results indicated selective inhibition at nanomolar concentrations, suggesting its utility in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain types of cancer.

Comparative Analysis

| Property/Activity | 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid | Similar Compounds |

|---|---|---|

| Cytotoxicity (IC50) | Low micromolar range against MCF-7 | Doxorubicin (0.1 µM) |

| Enzyme Inhibition | Selective against carbonic anhydrases | Other oxazole derivatives |

| Apoptotic Induction | Yes (caspase activation) | Varies among analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.